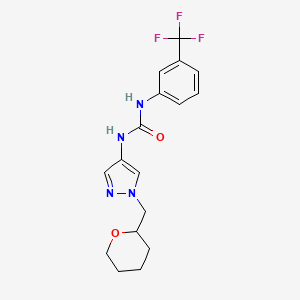

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2/c18-17(19,20)12-4-3-5-13(8-12)22-16(25)23-14-9-21-24(10-14)11-15-6-1-2-7-26-15/h3-5,8-10,15H,1-2,6-7,11H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNJEWVYUKWZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrazole ring and a trifluoromethyl phenyl group, suggests it may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Weight: 352.32 g/mol

- CAS Number: 1003846-21-6

- Density: Approximately 1.2 g/cm³

- Boiling Point: 269.8 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. The tetrahydropyran moiety contributes to the compound's solubility and bioavailability, which are crucial for therapeutic efficacy.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant anti-tumor properties, particularly against malignant melanoma. The presence of the trifluoromethyl group is believed to enhance its steric effects, contributing to increased biological activity.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-tumor | Melanoma cell lines (e.g., LOX IMVI) | 0.116 | Inhibition of microtubule polymerization |

| Anti-bacterial | Mycobacterium tuberculosis | <0.5 | Disruption of cell wall biosynthesis |

| Cytotoxicity | Human keratinocytes | >0.5 | Induction of reactive oxygen species leading to apoptosis |

Case Studies

-

Anti-Melanoma Activity:

A study highlighted the compound's ability to inhibit tubulin polymerization in melanoma cell lines, leading to cell cycle arrest in the G2/M phase. In vivo studies demonstrated significant tumor growth inhibition in murine models without apparent toxicity, confirming its potential as an anti-cancer agent . -

Anti-Tuberculosis Activity:

Research has shown that derivatives of this compound exhibit bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Structure-activity relationship (SAR) studies revealed that modifications around the pyrazole core significantly enhance potency, with some derivatives achieving MIC values below 0.5 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the pyrazole ring and the phenyl moiety significantly influence biological activity. For instance:

- Trifluoromethyl Group: Enhances lipophilicity and steric bulk.

- Tetrahydropyran Moiety: Improves solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl on phenyl | Increases anti-tumor potency |

| Methyl group on pyrazole | Modulates receptor binding |

| Hydroxyl or carbonyl groups | Potentially increases reactivity |

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what parameters critically influence yield?

Methodological Answer:

The synthesis typically involves:

Coupling of pyrazole and urea moieties : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrahydro-2H-pyran-protected pyrazole intermediate with the 3-(trifluoromethyl)phenyl urea fragment .

Protection/deprotection strategies : The tetrahydro-2H-pyran group acts as a protective group for the pyrazole nitrogen, requiring acidic conditions (e.g., HCl/THF) for removal .

Critical parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.